molecular formula C9H10ClNO B1372669 1-(3-Amino-4-chlorophenyl)propan-1-one CAS No. 56721-09-6

1-(3-Amino-4-chlorophenyl)propan-1-one

Cat. No.: B1372669
CAS No.: 56721-09-6
M. Wt: 183.63 g/mol
InChI Key: KGKWQIUSYDDFMI-UHFFFAOYSA-N
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Description

1-(3-Amino-4-chlorophenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the 3-position and a chlorine atom (-Cl) at the 4-position. The compound’s molecular formula is C₉H₉ClNO, with a molecular weight of 183.63 g/mol.

Properties

IUPAC Name

1-(3-amino-4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKWQIUSYDDFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Amino-4-chlorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-chlorobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, followed by reduction to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and chlorine groups on the benzene ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine gas or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Amino-4-chlorophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the benzene ring can interact with enzymes and receptors, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction and gene expression, contributing to the compound’s observed activities.

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Amino-4-chlorophenyl)propan-1-one can be contextualized by comparing it to analogous propanone derivatives. Key compounds for comparison include cathinones, halogenated arylpropanones, and amino-substituted analogs.

Structural Analogues and Substituent Effects
Compound Name Substituents (Phenyl Ring) Propanone Chain Modifications Key Properties/Applications References
This compound 3-NH₂, 4-Cl None High polarity due to NH₂/Cl; potential pharmaceutical intermediate
4-MMC (Mephedrone) 4-CH₃ 2-(Methylamino) Psychoactive stimulant; interacts with CNS targets
4-FMC (Flephedrone) 4-F 2-(Methylamino) Similar CNS activity; fluorinated analog
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Cl 2-Cyclopropyl Lipophilic; possible agrochemical intermediate
1-(3-Aminophenyl)propan-1-one 3-NH₂ None High-purity standard (95%); commercial availability

Key Observations :

  • Positional Effects: The 3-amino-4-chloro substitution in the target compound contrasts with 4-methyl/fluoro substituents in cathinones (e.g., 4-MMC, 4-FMC). This arrangement may reduce psychoactivity compared to cathinones, where the amino group on the propanone chain is critical for receptor interaction .
  • Halogen Impact: Chlorine’s electronegativity increases lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., 1-(3-aminophenyl)propan-1-one) .

Biological Activity

1-(3-Amino-4-chlorophenyl)propan-1-one, also known as a derivative of phenylpropanone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClN O. The presence of an amino group and a chlorophenyl moiety enhances its interaction with biological targets.

The mechanism by which this compound exerts its effects involves modulation of various biological pathways:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing cellular signaling.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

  • E. coli
  • S. aureus
  • K. pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 50–100 µg/mL, indicating moderate potency compared to standard antibiotics.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Viability Assays : In human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), treatment with this compound resulted in reduced cell viability, with IC50 values ranging from 20 to 40 µM.
  • Apoptosis Induction : Flow cytometry analyses demonstrated that the compound induces apoptosis in treated cells, evidenced by increased annexin V positivity.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antibiotics, researchers tested this compound against multi-drug resistant strains. The compound showed comparable efficacy to traditional antibiotics, with significant inhibition zones measured through disk diffusion assays.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli2850
S. aureus3040
K. pneumoniae2560

Study 2: Anticancer Activity

A study conducted on MCF-7 cells showed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Concentration (µM)Cell Viability (%)
0100
1085
2065
4030

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